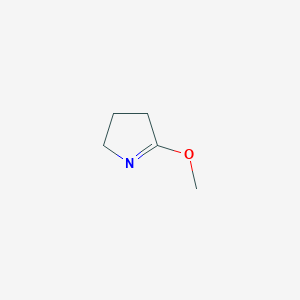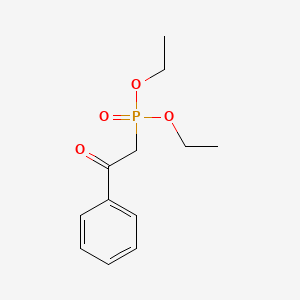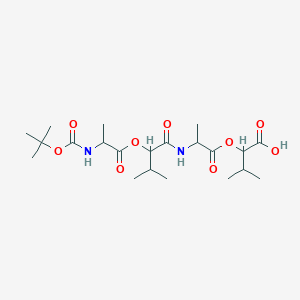
CK7
Descripción general
Descripción
Se expresa específicamente en el epitelio simple que recubre las cavidades de los órganos internos y en los conductos de las glándulas y los vasos sanguíneos . Esta proteína juega un papel crucial en la integridad estructural y la función de las células epiteliales.
Métodos De Preparación
La citoqueratina 7 se sintetiza naturalmente en el cuerpo y no suele producirse a través de rutas sintéticas o métodos de producción industrial. Se expresa en varios tejidos epiteliales durante la diferenciación .
Análisis De Reacciones Químicas
La citoqueratina 7, al ser una proteína, no experimenta reacciones químicas típicas como las moléculas orgánicas pequeñas. En cambio, participa en procesos biológicos como la queratinización y la cornificación . Se puede detectar y analizar mediante inmunohistoquímica, donde los anticuerpos específicos de la citoqueratina 7 se unen a la proteína, lo que permite la visualización bajo un microscopio .
Aplicaciones Científicas De Investigación
La citoqueratina 7 se utiliza ampliamente en la investigación científica, particularmente en patología y oncología. Sirve como biomarcador para varios tipos de tumores epiteliales, incluidos los adenocarcinomas de pulmón, mama, tiroides, endometrio, cuello uterino, ovario, glándula salival y tracto gastrointestinal superior . También se utiliza para distinguir entre diferentes tipos de carcinomas, como los carcinomas de células ováricas y transicionales de los cánceres de colon y próstata . Además, la citoqueratina 7 se utiliza en el diagnóstico del carcinoma de células renales cromófobo y para la exclusión de imitaciones .
Mecanismo De Acción
La citoqueratina 7 funciona como un componente estructural del citoesqueleto en las células epiteliales. Forma filamentos intermedios que proporcionan soporte mecánico y mantienen la forma de la célula . La proteína está involucrada en varios procesos celulares, incluida la proliferación celular, la migración y la diferenciación. En el contexto del cáncer, la expresión de citoqueratina 7 puede utilizarse para identificar el sitio primario del carcinoma metastásico y para predecir el pronóstico del paciente .
Comparación Con Compuestos Similares
La citoqueratina 7 es parte de la familia de las queratinas, que incluye otras queratinas tipo II como la queratina 8 y la queratina 18 . Estas proteínas comparten propiedades estructurales y funcionales similares, pero difieren en sus patrones de expresión y roles específicos en los tejidos epiteliales. Por ejemplo, la queratina 8 y la queratina 18 se expresan más ampliamente en el epitelio simple, pseudoestratificado y ductal en comparación con la citoqueratina 7 . Otros compuestos similares incluyen la citoqueratina 20, que a menudo se utiliza junto con la citoqueratina 7 para diferenciar entre varios tipos de carcinomas .
Propiedades
IUPAC Name |
4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTKVFHLKPDNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332265 | |
| Record name | Cdk2/9 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507487-89-0 | |
| Record name | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cdk2/9 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)




